N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide
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Overview
Description
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . Other methods include the use of solid support catalysts such as Al2O3 and TiCl4 .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide or pyridinium tribromide are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various halogenated derivatives and reduced forms of the compound, which can be further utilized in different synthetic applications .
Scientific Research Applications
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It acts at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis. It also modulates G2 progression by controlling the activation of cyclin B/CDK1 through phosphorylation .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine unit.
Alpidem: An anxiolytic drug with a similar structure.
Saripidem: Another sedative with comparable properties.
Uniqueness
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide stands out due to its unique combination of the imidazo[1,2-a]pyridine and phenoxyacetamide moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16-6-5-13-25-14-20(24-22(16)25)17-9-11-18(12-10-17)23-21(26)15-27-19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKMDOAMSFOWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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